molecular formula C7H5F5OS B2723008 [5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol CAS No. 1462382-27-9

[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol

Cat. No.: B2723008
CAS No.: 1462382-27-9
M. Wt: 232.17
InChI Key: ABXDRMSMCXCEMV-UHFFFAOYSA-N
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Description

The compound with the chemical formula “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” is a fluorinated aromatic compound. Its structure includes a benzene ring substituted with a hydroxymethyl group and a trifluoromethyl group. This unique combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with trifluoromethyl and hydroxymethyl reagents under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

The compound “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    OCc1ccc(s1)C(F)(F)C(F)(F)H: A similar compound with a difluoromethyl group instead of a trifluoromethyl group.

    OCc1ccc(s1)C(F)(F)C(F)H: A compound with a monofluoromethyl group.

    OCc1ccc(s1)CH3: A compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desired, such as in drug development and material science.

Properties

IUPAC Name

[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5/h1-2,13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDRMSMCXCEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(F)(F)F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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